2-Bromoethyl 3,4-dimethylphenyl ether
Overview
Description
2-Bromoethyl 3,4-dimethylphenyl ether is an organic compound with the molecular formula C10H13BrO. It is a brominated ether derivative of 3,4-dimethylphenol. This compound is known for its versatility as a small molecule scaffold in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromoethyl 3,4-dimethylphenyl ether typically involves the reaction of 3,4-dimethylphenol with 2-bromoethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds via the formation of an intermediate ether, which is then brominated to yield the final product.
Reaction Conditions:
Reactants: 3,4-dimethylphenol, 2-bromoethanol
Catalyst: Sulfuric acid
Temperature: 60-80°C
Solvent: Dichloromethane or toluene
Reaction Time: 4-6 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, higher yields, and improved safety.
Chemical Reactions Analysis
Types of Reactions
2-Bromoethyl 3,4-dimethylphenyl ether undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ether linkage can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The bromine atom can be reduced to form the corresponding ethyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or sodium methoxide in polar solvents like ethanol or methanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: 2-(Substituted)ethyl 3,4-dimethylphenyl ethers
Oxidation: 3,4-Dimethylphenyl acetic acid or 3,4-dimethylbenzaldehyde
Reduction: 2-Ethyl 3,4-dimethylphenyl ether
Scientific Research Applications
2-Bromoethyl 3,4-dimethylphenyl ether has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Bromoethyl 3,4-dimethylphenyl ether involves its reactivity as an electrophile due to the presence of the bromine atom. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromoethyl phenyl ether
- 2-Bromoethyl 4-methylphenyl ether
- 2-Bromoethyl 2,4-dimethylphenyl ether
Uniqueness
2-Bromoethyl 3,4-dimethylphenyl ether is unique due to the presence of two methyl groups on the phenyl ring, which can influence its reactivity and steric properties. This makes it a valuable compound for studying the effects of substituents on chemical reactions and for designing molecules with specific properties .
Properties
IUPAC Name |
4-(2-bromoethoxy)-1,2-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCXPRVQNSOSNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCBr)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30299809 | |
Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3351-53-9 | |
Record name | 4-(2-Bromoethoxy)-1,2-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3351-53-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 132959 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351539 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3351-53-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132959 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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